molecular formula C20H16N2O3S B2728303 N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide CAS No. 921525-62-4

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide

Cat. No.: B2728303
CAS No.: 921525-62-4
M. Wt: 364.42
InChI Key: PESGFDVOTCRTKE-UHFFFAOYSA-N
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Description

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research, primarily investigated for its potent and selective inhibitory activity against Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a critical role in cellular signaling pathways governing cell adhesion, migration, proliferation, and survival. Its overexpression is frequently associated with tumor progression, metastasis, and chemotherapy resistance in various cancers. This compound functions as a ATP-competitive inhibitor, binding to the kinase domain of FAK and preventing its autophosphorylation at Tyr397, a key initial step in the activation of downstream signaling cascades such as the PI3K/AKT and RAS/MAPK pathways. By disrupting FAK signaling, this molecule induces anoikis, a form of programmed cell death triggered by detachment from the extracellular matrix, and inhibits cancer cell invasion and migration. Research utilizing this compound has been pivotal in elucidating the biological functions of FAK in the tumor microenvironment, including its role in angiogenesis and cancer stem cell maintenance. It serves as a valuable pharmacological tool for in vitro and in vivo studies aimed at validating FAK as a therapeutic target and for exploring combination therapies with other anticancer agents. The benzofuran-thiazole core structure of this molecule is a privileged scaffold in drug discovery, contributing to its optimized pharmacokinetic properties and binding affinity. Current research, as indicated by recent scientific investigations, continues to explore its efficacy in preclinical models of breast cancer, pancreatic cancer, and glioblastoma, providing a foundation for the development of novel targeted cancer therapeutics.

Properties

IUPAC Name

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c1-24-16-9-5-8-14-11-17(25-19(14)16)15-12-26-20(21-15)22-18(23)10-13-6-3-2-4-7-13/h2-9,11-12H,10H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESGFDVOTCRTKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide typically involves the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Thiazole Ring Formation: The thiazole ring is often synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions: The benzofuran and thiazole moieties are then coupled using suitable coupling agents and conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents present on the benzofuran and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by its substituents. Below is a comparison with structurally related thiazole-acetamide derivatives:

Compound Key Substituents Molecular Formula Biological Activity/Notes Reference
N-[4-(7-Methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide 7-Methoxybenzofuran, phenylacetamide C25H18N2O4S Potential kinase modulator (inferred from structural analogs)
N-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (14) 3-Cl, 4-F-phenyl C11H8ClFN2OS c-Abl kinase activator; synthesized via condensation of 2-bromoacetophenone with thiourea
N-[4-(4-Chloro-3-methylphenyl)-1,3-thiazol-2-yl]acetamide (15) 4-Cl, 3-Me-phenyl C12H11ClN2OS c-Abl kinase activator; synthesized via Suzuki coupling
N-[4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide 3-Br, 4-MeO-phenyl C18H15BrN2O2S Structural analog with bromine substitution; activity uncharacterized
N-[4-(4-Butylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide 4-Butylphenyl C21H22N2OS Commercial availability; no reported bioactivity
N-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 4-NO2-phenyl, phenoxybenzamide C22H15N3O4S Plant growth modulator (129% efficacy in screening)

Key Observations

Substituent Impact on Bioactivity: Electron-withdrawing groups (e.g., Cl, F, NO2) enhance kinase activation in analogs like 14 and 15 . Benzofuran vs.

Synthetic Routes: The target compound’s synthesis likely involves cyclization of a benzofuran-thiazole precursor with phenylacetyl chloride, similar to methods for 14 and 15 (thiourea-mediated thiazole ring formation) . In contrast, N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide uses a benzamide coupling step under basic conditions .

Spectroscopic Validation :

  • IR and NMR spectra of related compounds confirm key functional groups (e.g., C=O at ~1660–1680 cm⁻¹, NH stretches at ~3150–3400 cm⁻¹) . The absence of C=O bands in tautomeric forms (e.g., thione vs. thiol) is critical for structural validation .

Biological Activity

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide is a complex organic compound that has garnered attention for its potential biological activities. The compound's unique structure, which combines a benzothiazole moiety, a thiazole ring, and a methoxy-substituted benzofuran, suggests various interactions with biological targets, making it a candidate for pharmaceutical applications.

Structural Characteristics

The compound can be described by the following structural formula:

C23H22N2O4S\text{C}_{23}\text{H}_{22}\text{N}_2\text{O}_4\text{S}

This structural complexity allows for diverse biological interactions, which are crucial for its potential therapeutic effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins involved in various pathways such as inflammation and cancer. Preliminary studies indicate that it may inhibit cyclooxygenase enzymes or kinases associated with these pathways, leading to reduced inflammation and cell proliferation.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives with similar structural features have shown significant activity against various pathogens.

CompoundActivityReference
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamidesAntimicrobial
PsoralenAntimicrobial, anticancer
8-MethoxypsoralenAntimicrobial

Anticancer Potential

Molecular docking studies suggest that this compound may effectively bind to target proteins involved in cancer progression. The presence of the thiazole ring is particularly noted for its ability to modulate enzyme activity critical in tumor growth.

Case Studies and Research Findings

Recent studies have focused on the synthesis and pharmacological evaluation of derivatives of this compound. For example, compounds synthesized from this scaffold exhibited potent activity against human tumor cell lines. The structure–activity relationship (SAR) studies indicated that modifications in the side chains significantly influenced their biological activities .

Example Study

In one study, a series of thiazole derivatives were synthesized and tested for their anticancer properties against various human cancer cell lines. Results indicated that certain modifications resulted in enhanced potency compared to existing anticancer agents like etoposide .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide, and what reaction conditions optimize yield?

  • Methodology : Synthesis typically involves multi-step reactions starting with benzofuran and thiazole precursors. Key steps include:

  • Thiazole ring formation : Reacting thiourea with α-haloketones under acidic/basic conditions (e.g., ethanol or dichloromethane as solvents) .
  • Coupling reactions : Amide bond formation between the thiazole intermediate and phenylacetic acid derivatives using coupling agents like DCC (dicyclohexylcarbodiimide) .
  • Purification : Column chromatography (hexane/ethyl acetate gradients) or recrystallization (methanol) to isolate the product .
    • Optimization : Yield improvements are achieved by controlling temperature (reflux for faster kinetics) and inert atmospheres (N₂/Ar) to prevent oxidation .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • Key Techniques :

  • TLC (Thin-Layer Chromatography) : Monitor reaction progress using silica gel plates and UV visualization .
  • HPLC (High-Performance Liquid Chromatography) : Quantify purity (>95%) with reverse-phase C18 columns and acetonitrile/water gradients .
  • Spectroscopy :
  • NMR (¹H/¹³C) : Confirm molecular structure (e.g., methoxy protons at δ 3.8–4.0 ppm; benzofuran aromatic signals at δ 6.5–7.5 ppm) .
  • IR : Identify amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹) .

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Approach : X-ray crystallography reveals intermolecular interactions (e.g., hydrogen bonds, π-π stacking) critical for stability. For example:

  • Centrosymmetric dimers via N–H⋯N hydrogen bonds (bond length ~2.8 Å) .
  • Non-classical C–H⋯O/F interactions stabilizing crystal packing .
    • Application : Compare experimental vs. computational (DFT) bond angles/geometry to validate structural models .

Advanced Research Questions

Q. How can conflicting biological activity data across studies be systematically addressed?

  • Resolution Strategy :

  • Dose-Response Curves : Re-evaluate IC₅₀ values under standardized assays (e.g., enzyme inhibition using PFOR or kinase targets) .
  • Solubility Adjustments : Use co-solvents (DMSO/PBS mixtures) to ensure compound solubility in biological buffers .
  • Control Experiments : Validate target specificity using knockout cell lines or competitive binding assays .

Q. What computational methods predict this compound’s interactions with biological targets like PFOR enzyme?

  • Methods :

  • Molecular Docking (AutoDock/Vina) : Simulate binding poses of the amide anion to PFOR’s active site, focusing on hydrogen bonds with conserved residues (e.g., Arg/Tyr) .
  • MD (Molecular Dynamics) Simulations : Assess binding stability over 100 ns trajectories; calculate RMSD (root-mean-square deviation) to evaluate conformational shifts .
    • Validation : Correlate docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values .

Q. How can synthetic routes be optimized for scalability without compromising enantiomeric purity?

  • Optimization Steps :

  • Catalyst Screening : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric synthesis of benzofuran-thiazole intermediates .
  • Process Intensification : Replace batch reactors with flow chemistry systems to enhance reproducibility and reduce side reactions .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. What safety protocols are essential when handling this compound in vitro and in vivo?

  • Safety Measures :

  • PPE : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing/solubilizing steps to avoid inhalation .
  • Waste Disposal : Collect organic waste separately and incinerate via certified hazardous waste services .

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